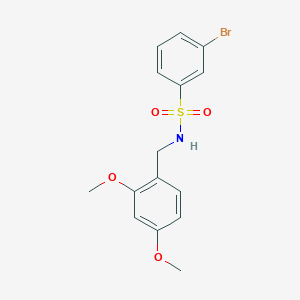
1-Fluoro-3-nitro-4-phenyl-butan-2-OL
Descripción general
Descripción
“1-Fluoro-3-nitro-4-phenyl-butan-2-OL” is a chemical compound with the molecular formula C10H12FNO3 . It’s a derivative of butanol, which is an alcohol with a four-carbon structure .
Molecular Structure Analysis
The molecular structure of “this compound” includes a butanol backbone with a phenyl group (a benzene ring), a nitro group (NO2), and a fluoro group (F) attached .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Structure-Activity Relationships
Synthesis and Effects in Mice
Pero, Babiarz-Tracy, and Fondy (1977) explored the synthesis of various derivatives of halopropan-2-ones, including those related to 1-Fluoro-3-nitro-4-phenyl-butan-2-OL. Their study delved into the structure-activity relationships, discussing the chemical structure, alkylating ability, toxicity, and antitumor effects. They observed varying toxicities among the synthesized compounds, which offers insights into the potential medical applications of these compounds (Pero, Babiarz-Tracy, & Fondy, 1977).
Fluorine Substitution in Chiral Recognition
Ciavardini et al. (2013) examined how fluorine substitution impacts chiral recognition, specifically looking at molecular diastereomeric complexes in the gas phase. Their findings suggest that fluorine substitution, particularly in certain positions, can affect electron density and the strength of intermolecular interactions. This could have implications for the use of this compound in chiral synthesis and recognition (Ciavardini et al., 2013).
2. Biological Activity and Pharmacological Potential
Biological Activity in 1,3,4-Thiadiazole Derivatives
Budziak et al. (2019) conducted research on the fluorescence and biological activity of certain 1,3,4-thiadiazole derivatives. They observed dual fluorescence in certain environments, which has implications for the development of fluorescence probes or pharmaceuticals with antimycotic properties. The findings from this study could be relevant to understanding the biological activities of structurally similar compounds like this compound (Budziak et al., 2019).
Mechanism of HF Elimination
Ryberg and Matsson (2001) investigated the base-promoted elimination of hydrogen fluoride from a structurally similar compound, 4-fluoro-4-(4'-nitrophenyl)butan-2-one. This study provides valuable insights into the reaction mechanisms and kinetic isotope effects, which could be relevant for understanding the chemical behavior of this compound in various reactions (Ryberg & Matsson, 2001).
Propiedades
IUPAC Name |
1-fluoro-3-nitro-4-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c11-7-10(13)9(12(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCHTDCGSUFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CF)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)
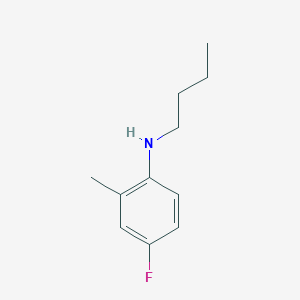
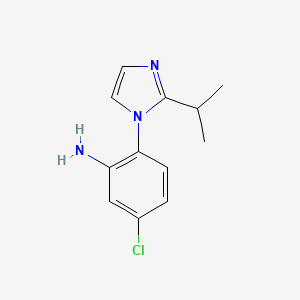
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074643.png)
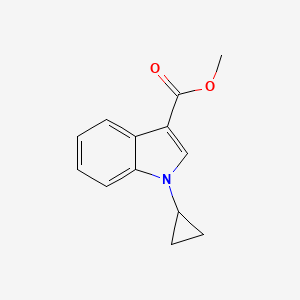
![methyl 3-[(2-ethoxy-2-oxoethyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074658.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)
![Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074676.png)
![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)
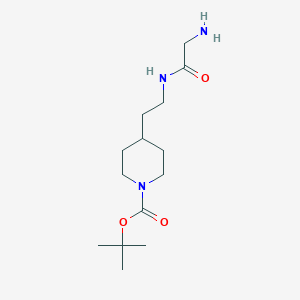


![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)
